molecular formula C16H14N4O2S B2663492 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034226-57-6

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Cat. No. B2663492
M. Wt: 326.37
InChI Key: KBUJSBMQFUIRJJ-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide” is a derivative of pyrimidine, a class of organic compounds with a wide range of biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidizing agent .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule . The molecular structure of pyrimidine derivatives is also influenced by the substituents at different positions on the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents at different positions on the pyrimidine ring . For example, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase agents. These derivatives demonstrate the compound's role in the development of new therapeutic agents targeting specific biological pathways. For example, the study by Rahmouni et al. (2016) synthesized a series of derivatives and evaluated their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition activities, highlighting the potential for new drug discovery efforts (Rahmouni et al., 2016).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound serves as a precursor or intermediate in the synthesis of various complex heterocycles. Sherif et al. (1993) reported on the synthesis of thiazolopyrimidines, demonstrating the compound's utility in generating heterocyclic frameworks with potential pharmaceutical applications (Sherif et al., 1993).

Antimicrobial and Anticancer Activities

The synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids by Shastri and Post (2019) exemplify the compound's role in the development of antimicrobial agents. Their work highlights the importance of structural modification in enhancing biological activities (Shastri & Post, 2019).

Future Directions

The future research directions for pyrimidine derivatives could involve the design and synthesis of new compounds with improved pharmacological properties. There is also potential for further investigation into the mechanisms of action of these compounds, as well as their safety and efficacy in clinical settings. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

6-oxo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-8-13(18-10-19-14)15(22)17-7-6-12-9-23-16(20-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUJSBMQFUIRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

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